molecular formula C27H28N2O B12878403 4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline CAS No. 96608-27-4

4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline

Cat. No.: B12878403
CAS No.: 96608-27-4
M. Wt: 396.5 g/mol
InChI Key: UKHXIMONFKKGPC-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenyloxazole moiety attached to an aniline group, which is further substituted with dipropyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis and alkylation of carboxylic acid salts with desyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets. For instance, as a dual antagonist of TRPA1 and TRPV1 ion channels, it inhibits the activation of these channels, thereby reducing pain perception . The compound’s structure allows it to bind to the active sites of these ion channels, blocking their function and modulating pain signals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual antagonistic activity on TRPA1 and TRPV1 ion channels is particularly noteworthy, making it a promising candidate for pain management research .

Properties

CAS No.

96608-27-4

Molecular Formula

C27H28N2O

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline

InChI

InChI=1S/C27H28N2O/c1-3-19-29(20-4-2)24-17-15-23(16-18-24)27-28-25(21-11-7-5-8-12-21)26(30-27)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3

InChI Key

UKHXIMONFKKGPC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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